

Determining the Optimal In Vitro Concentration of PV1115, a Selective Chk2 Inhibitor

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Compound of Interest

Compound Name: PV1115

Cat. No.: B15584084

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

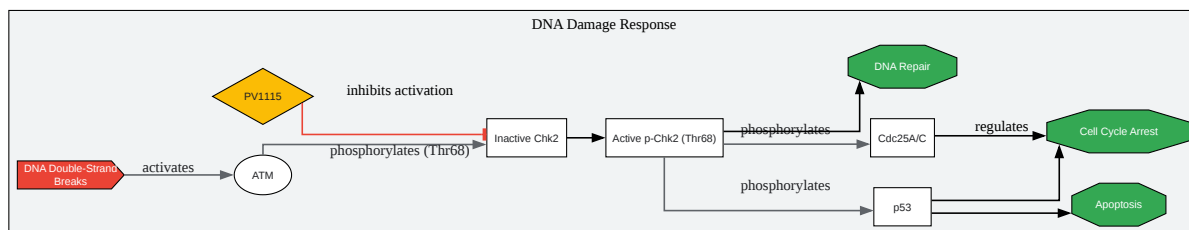
Introduction

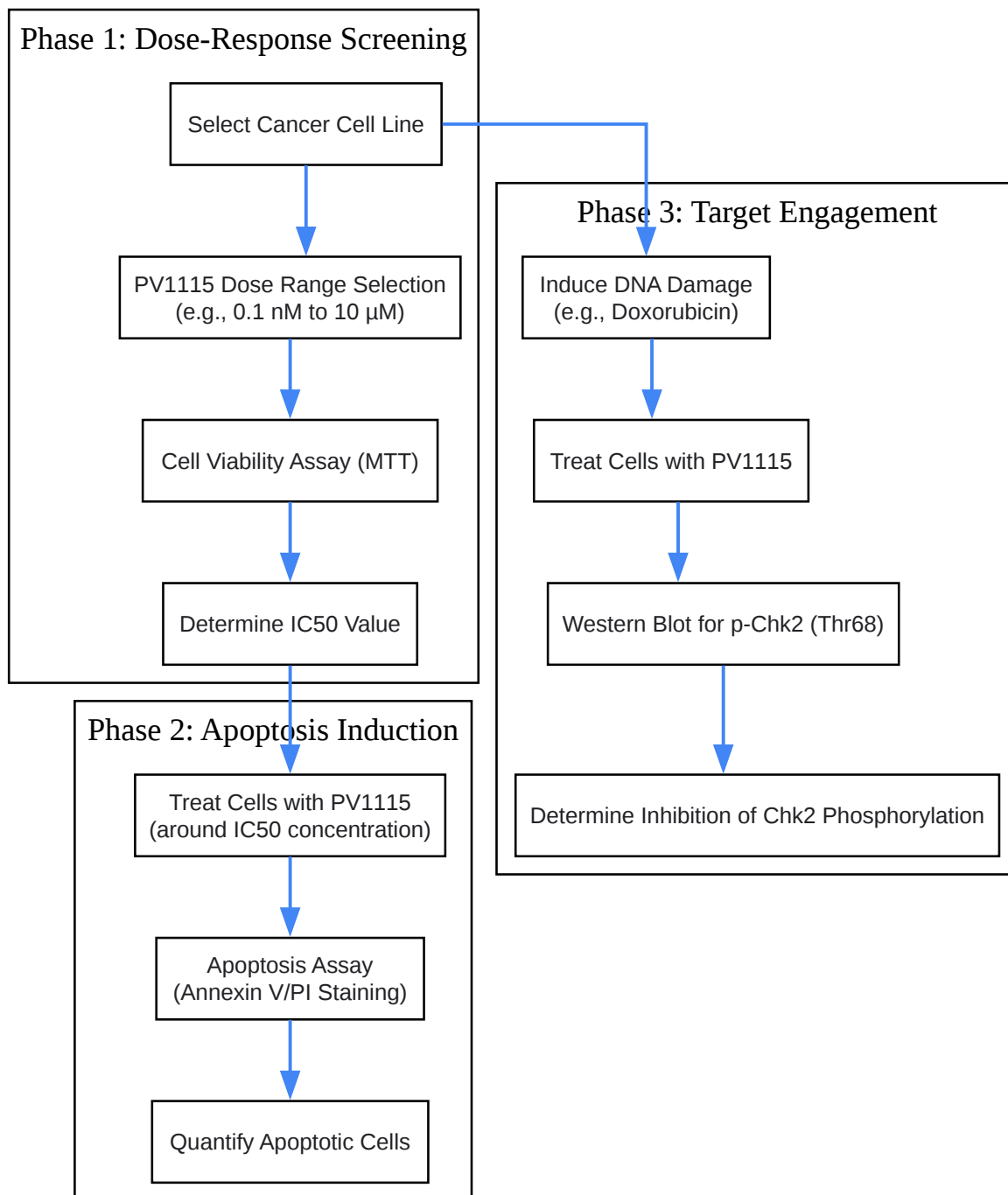
PV1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.^[1] Chk2 activation is a key event in orchestrating cell cycle arrest, DNA repair, and apoptosis following DNA damage. Its role in maintaining genomic integrity has made it a significant target in cancer therapy. This document provides a comprehensive guide for determining the optimal in vitro concentration of **PV1115** for cellular assays. The protocols outlined below will enable researchers to assess the functional consequences of Chk2 inhibition by **PV1115** through the evaluation of cell viability, apoptosis induction, and target engagement.

PV1115 and the Chk2 Signaling Pathway

Upon DNA double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68). This phosphorylation event initiates Chk2 dimerization and autophosphorylation, leading to its full activation.^{[2][3][4]} Activated Chk2 then phosphorylates a range of downstream substrates, including p53 and Cdc25 phosphatases, to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.^{[1][5][6][7]} **PV1115**, as a selective Chk2 inhibitor, is expected to block these downstream events by preventing Chk2 activation.

Chk2 Signaling Pathway Diagram





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